molecular formula C11H12N2O B180348 6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 1079-72-7

6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No. B180348
CAS RN: 1079-72-7
M. Wt: 188.23 g/mol
InChI Key: JPAYUPFRSQJUOX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at the compound’s chemical properties, such as its acidity or basicity.


Scientific Research Applications

  • Antifungal Activity : Derivatives of 6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one have shown significant in vitro antifungal activity against species like Candida albicans, Trichophyton rubrum, Aspergillus flavus, Aspergillus niger, and Penicillium citrinium (Siddiqui et al., 2008).

  • Anticonvulsant Activity : Some derivatives were found to exhibit significant anticonvulsant activity, as assessed by the maximal electro shock (MES) method (Samanta et al., 2011).

  • Antitubercular, Antifungal, and Antibacterial Activities : A range of 6-substituted phenyl-2,3,4,5-tetrahydropyridazin-3-one derivatives have been synthesized and shown to exhibit mild to potent in vitro activities against tuberculosis, fungal infections, and bacterial infections (Islam et al., 2008).

  • Cardiotonic Agents : Several studies have focused on the synthesis of 6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one derivatives as cardiotonic agents, showing potential for treating heart conditions (Wang et al., 2008).

  • Anti-inflammatory Activity : Compounds derived from this chemical structure have been shown to possess promising anti-inflammatory properties (Khan & Siddiqui, 2000).

  • Phosphodiesterase Inhibitors and Inodilators : These derivatives have been evaluated for their role as phosphodiesterase inhibitors and inodilators, potentially useful in managing congestive heart failure (Coates et al., 1990).

  • Platelet Aggregation Inhibiting and Hypotensive Activities : Some derivatives of 6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one have been found to inhibit platelet aggregation and exhibit hypotensive effects (Thyes et al., 1983).

Safety And Hazards

This involves looking at the compound’s toxicity and potential hazards. It could include studying the compound’s MSDS (Material Safety Data Sheet) and looking at safety precautions that need to be taken when handling the compound.


Future Directions

This could involve suggesting further studies that could be done on the compound. It could include suggesting modifications to the compound’s structure to improve its properties or suggesting further biological studies to fully understand its mechanism of action.


properties

IUPAC Name

3-(4-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAYUPFRSQJUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351053
Record name 2,3,4,5-Tetrahydro-6(p-tolyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one

CAS RN

1079-72-7
Record name 2,3,4,5-Tetrahydro-6-(4-methylphenyl)-3-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-6(p-tolyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
Reactant of Route 6
6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one

Citations

For This Compound
1
Citations
M Alam, MS Zaman, K Arora, A Ahmad… - The Thai Journal of …, 2015 - digital.car.chula.ac.th
A series of pyrazolo-pyridazine derivatives (4a-j) were synthesized and evaluated for their antimicrobial activities with an aim to obtain promising antimicrobial agents. In the first step, 6-…
Number of citations: 2 digital.car.chula.ac.th

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